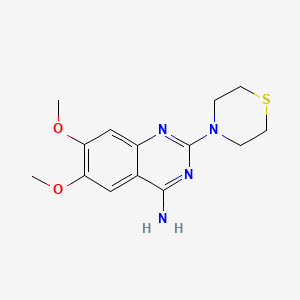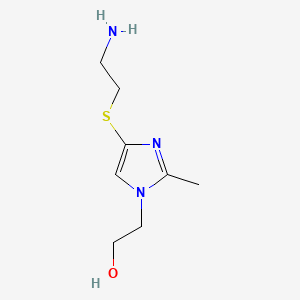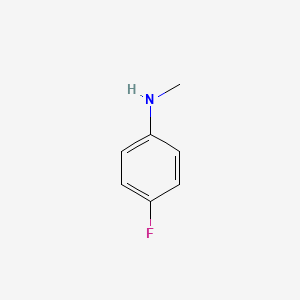
4-Fluoro-N-methylaniline
Overview
Description
4-Fluoro-N-methylaniline is an aromatic amine with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the para position and a methyl group is attached to the nitrogen atom. This compound is used as a model compound to study the biotransformation of secondary aromatic amines .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-methylaniline is the respiratory system . It also interacts with enzymes such as flavin-containing monooxygenase 1 (FMO1) .
Mode of Action
This compound undergoes biotransformation mediated by FMO1. This enzyme catalyzes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol .
Biochemical Pathways
The biotransformation of this compound involves the role of cytochromes P-450 and the flavin-containing monooxygenase in the formation of various metabolic products . The turnover rates of these monooxygenase systems for the various metabolite formations and the reaction pathways involved vary significantly .
Pharmacokinetics
The pharmacokinetics of this compound, including its ADME properties It’s known that the compound undergoes in vivo and in vitro biotransformation .
Result of Action
The biotransformation of this compound results in the formation of various metabolic products, including 4-N-methylaminophenol . The compound’s action can lead to specific target organ toxicity, particularly affecting the respiratory system .
Biochemical Analysis
Biochemical Properties
4-Fluoro-N-methylaniline plays a significant role in biochemical reactions, particularly in the biotransformation of secondary aromatic amines. It interacts with enzymes such as cytochromes P450 and flavin-containing monooxygenase. These enzymes catalyze reactions like N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. The interactions between this compound and these enzymes are crucial for the formation of various metabolic products .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochromes P450 and flavin-containing monooxygenase leads to the formation of metabolites that can impact cellular activities. These interactions can result in changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes N-demethylation, N-hydroxylation, and aromatic ring hydroxylation catalyzed by cytochromes P450 and flavin-containing monooxygenase. These reactions result in the formation of various metabolites that can influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the major phase I biotransformation reactions for the formation of urine-excretable metabolites involve cytochrome P450-catalyzed N-demethylation and aromatic ring hydroxylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have demonstrated that the compound’s biotransformation involves cytochrome P450 and flavin-containing monooxygenase, which play a role in its metabolic conversion and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are catalyzed by cytochromes P450 and flavin-containing monooxygenase. The metabolic conversion of this compound is essential for the expression of its pharmacological and toxicological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical effects and interactions with biomolecules .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N-methylaniline can be synthesized through several methods. One common method involves the reaction of 4-fluoroaniline with formaldehyde and formic acid, which results in the formation of this compound . Another method includes the methylation of 4-fluoroaniline using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoneimine intermediates.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Quinoneimine intermediates.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-N-methylaniline is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the biotransformation of secondary aromatic amines.
Medicine: Research on its derivatives has potential implications in drug development.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the fluorine atom on the aromatic ring.
4-Trifluoromethyl-N-methylaniline: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-Fluoro-N-methylaniline is unique due to the presence of both a fluorine atom and a methyl group, which influence its chemical reactivity and biological interactions. The combination of these substituents makes it a valuable compound for studying the effects of fluorine and methyl groups on aromatic amines .
Properties
IUPAC Name |
4-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRKVBQUANIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022033 | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-59-6 | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUORO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F75YIS0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary enzymes involved in the metabolism of 4-fluoro-N-methylaniline, and what are their respective roles?
A: this compound is primarily metabolized by two enzyme systems: Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO). [, ] While both systems contribute to N-demethylation, N-hydroxylation, and 4-hydroxylation (with accompanying defluorination), their specific activities and preferred pathways differ. [] CYP450 predominantly catalyzes N-demethylation, yielding 4-fluoroaniline, which can then undergo aromatic ring hydroxylation. [] In contrast, FMO shows a preference for the formation of defluorinated 4-hydroxy-N-methylaniline via N-hydroxylation or direct aromatic ring hydroxylation. []
Q2: How does FMO1 contribute to the formation of a reactive intermediate from this compound?
A: FMO1 catalyzes a unique reaction where carbon oxidation is coupled with defluorination, leading to the formation of 4-N-methylaminophenol. [] This process proceeds through the formation of a transient intermediate, 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol. This intermediate subsequently converts into an electrophilic quinoneimine, which has been confirmed by the detection of N-acetylcysteine adducts. [] This reactive quinoneimine intermediate raises concerns about potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


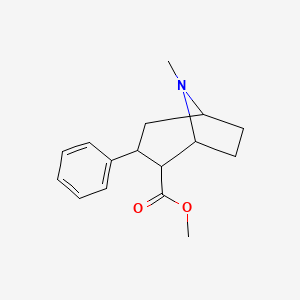
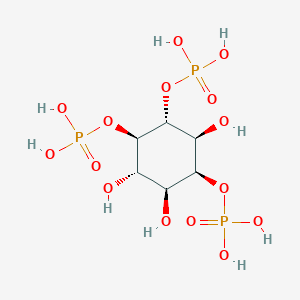
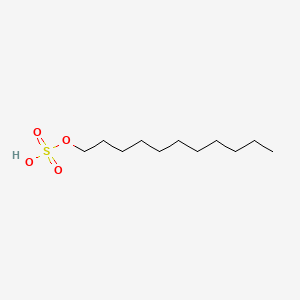

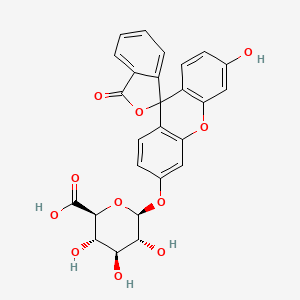

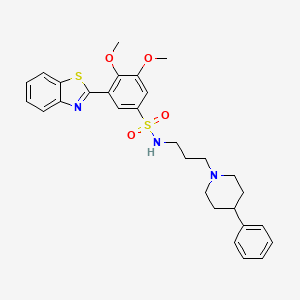
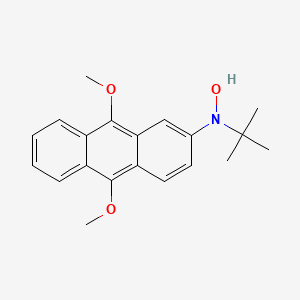
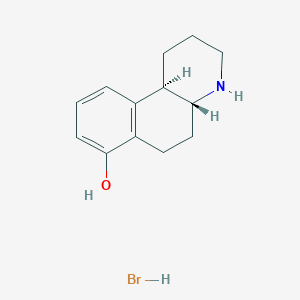
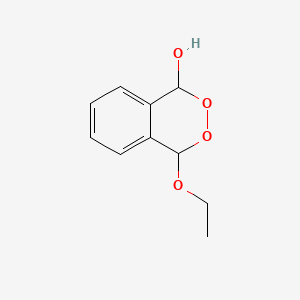
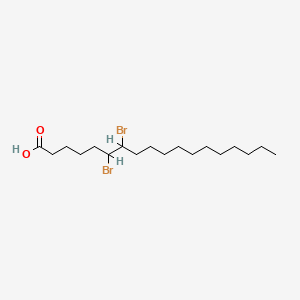
![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)
